molecular formula C21H25N3O3 B5668870 2-ethyl-9-(3-isoxazolylcarbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

2-ethyl-9-(3-isoxazolylcarbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5668870
M. Wt: 367.4 g/mol
InChI Key: JTXRBUJTDGJXMN-UHFFFAOYSA-N
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Description

The compound "2-ethyl-9-(3-isoxazolylcarbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one" belongs to the class of 3,9-diazaspiro[5.5]undecane derivatives, which have been widely studied for their potential pharmaceutical applications and unique chemical properties.

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including those similar to the compound , often involves intramolecular spirocyclization of substituted pyridines or other suitable precursors. For example, one method entails in situ activation of a pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, where two cyclic systems are joined at a single carbon atom, creating a diverse range of chemical reactivity and structural complexity. The molecular structure is often elucidated using NMR and X-ray crystallography techniques, revealing details about the stereochemistry and conformation of these compounds (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, including Michael addition, spirocyclization, and reactions with electrophiles. These reactions are crucial for the functionalization and derivatization of the spirocyclic core, enabling the synthesis of a wide array of compounds with potential biological activity. The reactivity is significantly influenced by the spirocyclic structure, which offers unique electronic and steric properties (Rice et al., 1964).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting point, and boiling point, are influenced by the specific substituents attached to the spirocyclic core. These properties are crucial for determining the compound's suitability for various applications, including its pharmacokinetic profile and formulation considerations in pharmaceutical development.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are critical for understanding the behavior of diazaspiro[5.5]undecane derivatives in chemical syntheses and biological systems. The presence of nitrogen atoms in the spirocyclic ring imparts basicity to these compounds, affecting their interaction with acids, bases, and biological targets (Cordes et al., 2013).

properties

IUPAC Name

2-ethyl-9-(1,2-oxazole-3-carbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-23-15-21(14-17(19(23)25)16-6-4-3-5-7-16)9-11-24(12-10-21)20(26)18-8-13-27-22-18/h3-8,13,17H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXRBUJTDGJXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=NOC=C3)CC(C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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